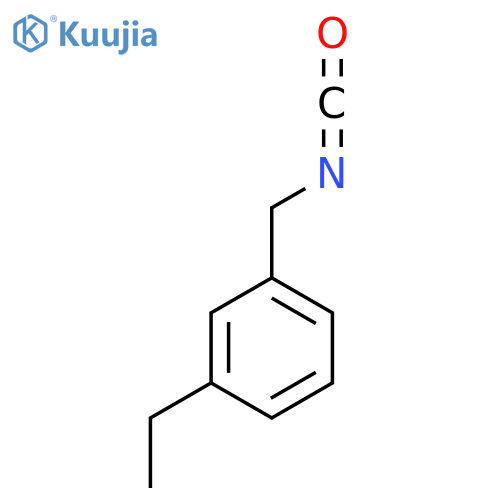Cas no 915220-91-6 (1-ethyl-3-(isocyanatomethyl)benzene)

915220-91-6 structure
商品名:1-ethyl-3-(isocyanatomethyl)benzene
1-ethyl-3-(isocyanatomethyl)benzene 化学的及び物理的性質
名前と識別子
-
- 1-ethyl-3-(isocyanatomethyl)benzene
- SCHEMBL1457268
- 915220-91-6
- EN300-1850610
-
- インチ: 1S/C10H11NO/c1-2-9-4-3-5-10(6-9)7-11-8-12/h3-6H,2,7H2,1H3
- InChIKey: QJLIOUCPCMCYCD-UHFFFAOYSA-N
- ほほえんだ: O=C=NCC1=CC=CC(=C1)CC
計算された属性
- せいみつぶんしりょう: 161.084063974g/mol
- どういたいしつりょう: 161.084063974g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 173
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.5
- トポロジー分子極性表面積: 29.4Ų
1-ethyl-3-(isocyanatomethyl)benzene 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1850610-0.5g |
1-ethyl-3-(isocyanatomethyl)benzene |
915220-91-6 | 0.5g |
$877.0 | 2023-09-19 | ||
| Enamine | EN300-1850610-0.1g |
1-ethyl-3-(isocyanatomethyl)benzene |
915220-91-6 | 0.1g |
$804.0 | 2023-09-19 | ||
| Enamine | EN300-1850610-5g |
1-ethyl-3-(isocyanatomethyl)benzene |
915220-91-6 | 5g |
$2650.0 | 2023-09-19 | ||
| Enamine | EN300-1850610-5.0g |
1-ethyl-3-(isocyanatomethyl)benzene |
915220-91-6 | 5g |
$2650.0 | 2023-06-01 | ||
| Enamine | EN300-1850610-0.05g |
1-ethyl-3-(isocyanatomethyl)benzene |
915220-91-6 | 0.05g |
$768.0 | 2023-09-19 | ||
| Enamine | EN300-1850610-10g |
1-ethyl-3-(isocyanatomethyl)benzene |
915220-91-6 | 10g |
$3929.0 | 2023-09-19 | ||
| Enamine | EN300-1850610-1g |
1-ethyl-3-(isocyanatomethyl)benzene |
915220-91-6 | 1g |
$914.0 | 2023-09-19 | ||
| Enamine | EN300-1850610-0.25g |
1-ethyl-3-(isocyanatomethyl)benzene |
915220-91-6 | 0.25g |
$840.0 | 2023-09-19 | ||
| Enamine | EN300-1850610-1.0g |
1-ethyl-3-(isocyanatomethyl)benzene |
915220-91-6 | 1g |
$914.0 | 2023-06-01 | ||
| Enamine | EN300-1850610-10.0g |
1-ethyl-3-(isocyanatomethyl)benzene |
915220-91-6 | 10g |
$3929.0 | 2023-06-01 |
1-ethyl-3-(isocyanatomethyl)benzene 関連文献
-
Lei Li,Fangjian Shang,Li Wang,Supeng Pei,Yongming Zhang Energy Environ. Sci., 2010,3, 114-116
-
2. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924
-
Kyung-Hee Lee,Byung-Il Lee,Ji-Ho You,Song-Ho Byeon Chem. Commun., 2010,46, 1461-1463
915220-91-6 (1-ethyl-3-(isocyanatomethyl)benzene) 関連製品
- 1213675-27-4((1S)-1-(2-ANTHRYL)-2-METHYLPROPYLAMINE)
- 929972-75-8(Cyanomethyl 3-sulfamoylbenzoate)
- 21312-29-8(3-Iodo-4-methyl-5-nitro-benzoic acid)
- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)
- 1806791-16-1(3-Amino-5-(bromomethyl)-2-(difluoromethyl)-6-nitropyridine)
- 2228447-73-0(2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid)
- 2408957-70-8(N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride)
- 1310405-22-1(6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)
- 1820575-47-0(tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;hydrochloride)
- 1226459-51-3(7-(4-benzylpiperazine-1-carbonyl)-5-(propan-2-yl)-2H,3H,5H-pyrazolo4,3-cpyridin-3-one)
推奨される供給者
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
